

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving α -Bromostyrene

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Compound of Interest

Compound Name: *alpha-Bromostyrene*

Cat. No.: *B128676*

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These application notes provide a detailed overview of palladium-catalyzed cross-coupling reactions utilizing α -bromostyrene as a key building block. The protocols outlined below are designed to be a valuable resource for chemists in academic and industrial research, particularly those involved in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. α -Bromostyrene, a readily available vinyl halide, serves as a versatile substrate in these transformations, providing access to a wide array of substituted styrenes and their derivatives. These products are important structural motifs in medicinal chemistry, materials science, and natural product synthesis. This document details the application of α -bromostyrene in several key palladium-catalyzed reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds through the coupling of an organoboron reagent with an organic halide.[1][2] The reaction of α-bromostyrene with various arylboronic acids provides a direct route to stilbene and its derivatives, which are compounds of interest for their biological activities.[1]

Quantitative Data for Suzuki-Miyaura Coupling of α-Bromostyrene

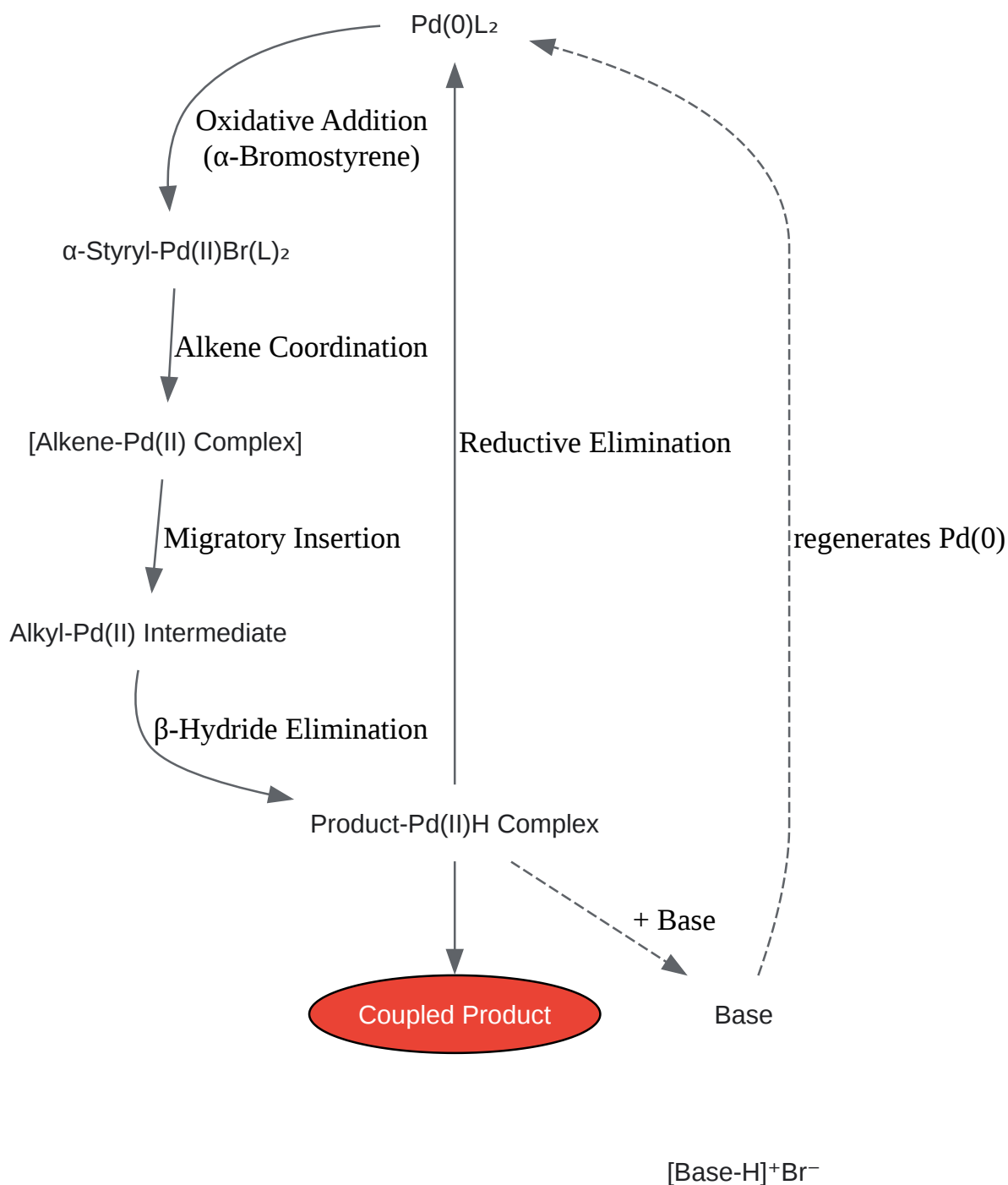
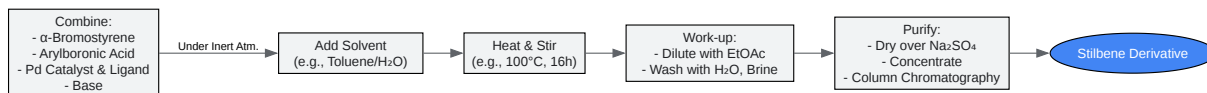
Entry	Arylboronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	Toluene/H ₂ O	100	16	85
2	4-Methoxyphenylboronic acid	Pd ₂ (dba) ₃ (1.5)	XPhos (3)	Cs ₂ CO ₃	1,4-Dioxane	110	12	92
3	4-Trifluoromethylphenylboronic acid	Pd(PPh ₃) ₄ (3)	-	K ₂ CO ₃	THF/H ₂ O	80	24	78
4	2-Naphthylboronic acid	PdCl ₂ (dppf) (2)	-	Na ₂ CO ₃	DMF	120	8	88

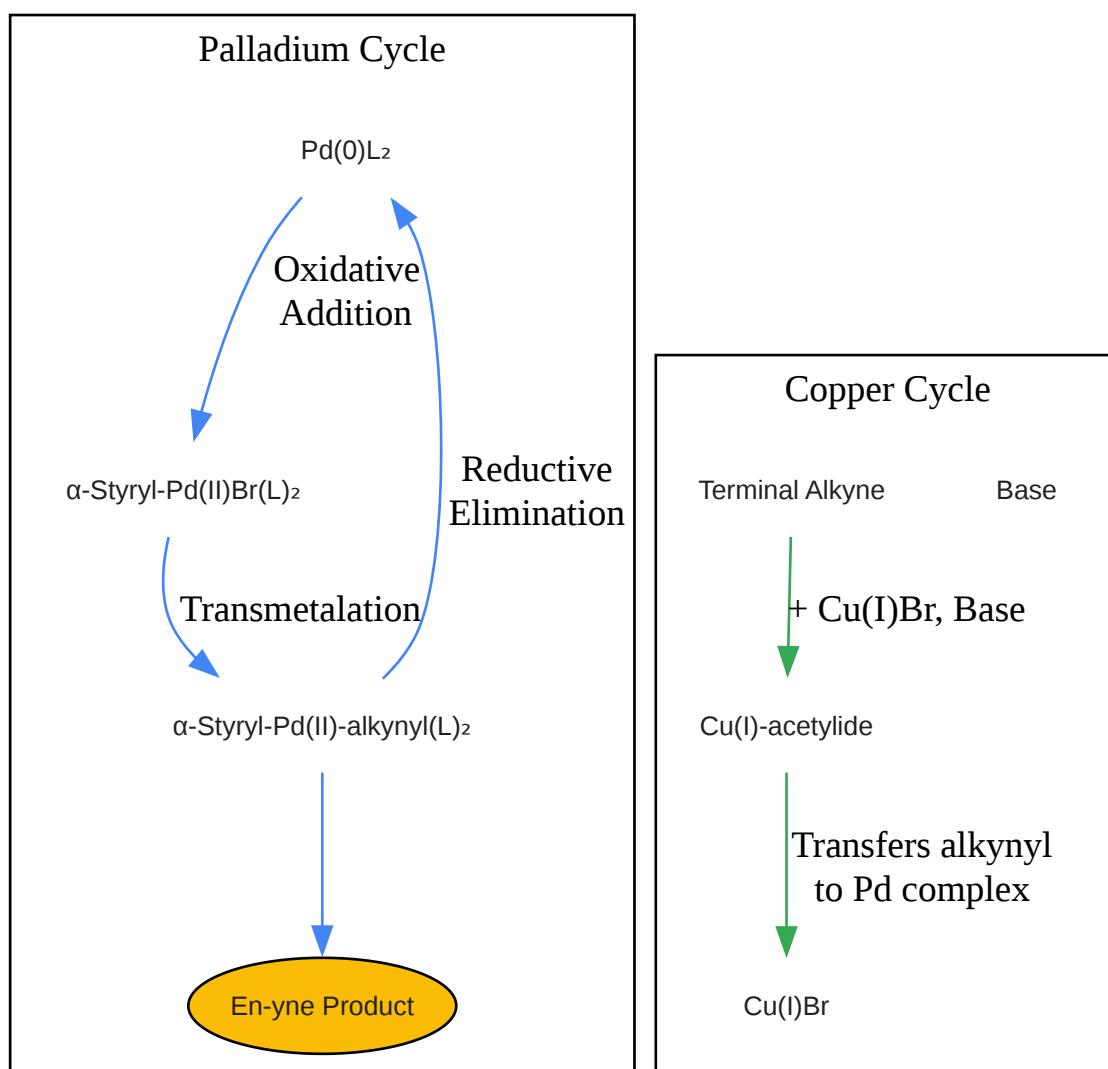
Experimental Protocol: Suzuki-Miyaura Coupling

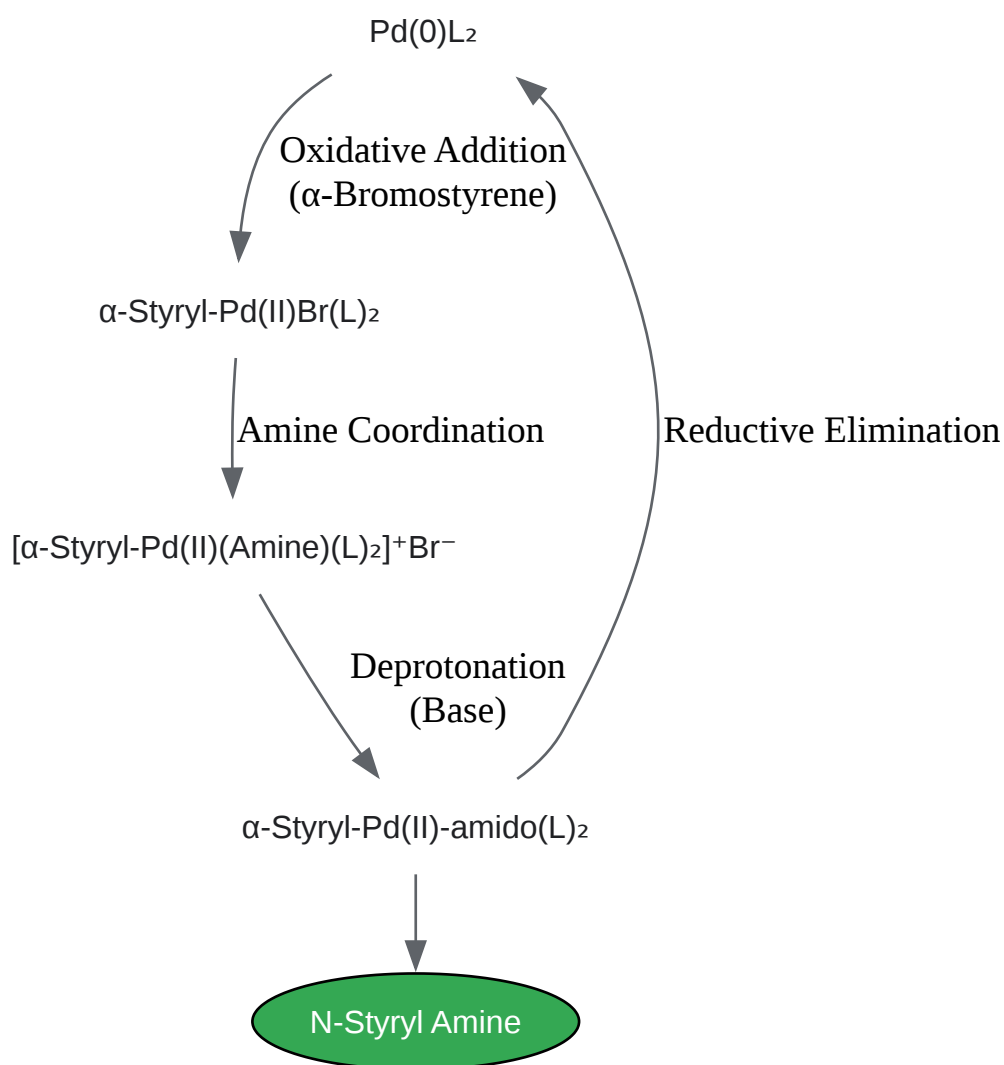
A flame-dried Schlenk tube is charged with α-bromostyrene (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst, ligand, and base under an inert atmosphere of argon or nitrogen. The anhydrous solvent and degassed water

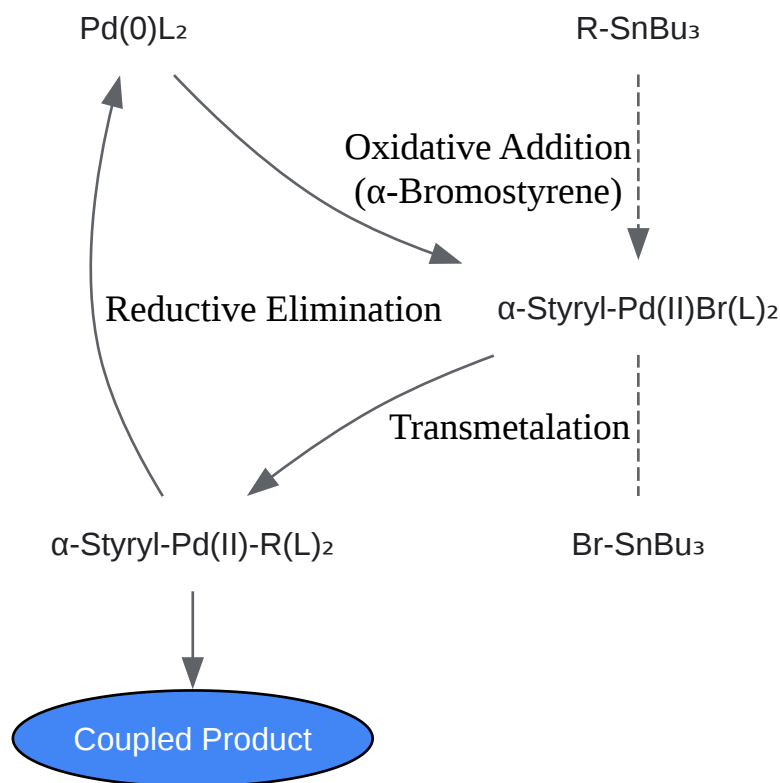
are then added via syringe. The reaction mixture is stirred vigorously and heated to the specified temperature for the indicated time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling









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- 2. researchgate.net [researchgate.net]
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